tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate: is a chemical compound with the molecular formula C12H25N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperazine derivative. One common method includes the use of tert-butyl carbamate and 1-(3-aminopropyl)piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol, and the mixture is stirred at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperazine derivatives on various biological systems. It serves as a model compound for investigating the interactions of piperazine-containing molecules with biological targets .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being studied for its role in the treatment of certain diseases, including neurological disorders and infections .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
- tert-Butyl (3-(piperazin-1-yl)propyl)carbamate
- N-Boc-ethylenediamine
- tert-Butyl carbamate
Comparison: While tert-butyl N-[3-oxo-3-(piperazin-1-yl)propyl]carbamate shares structural similarities with these compounds, it is unique due to the presence of the oxo group and the specific arrangement of the piperazine ring. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H23N3O3 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-3-piperazin-1-ylpropyl)carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-5-4-10(16)15-8-6-13-7-9-15/h13H,4-9H2,1-3H3,(H,14,17) |
InChI Key |
JVJKTSYVPKDWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CCNCC1 |
Origin of Product |
United States |
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